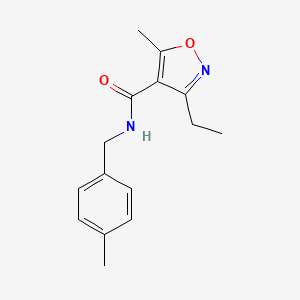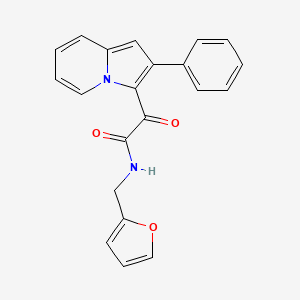![molecular formula C16H25NO B5763787 2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
2-[benzyl(cyclohexylmethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(cyclohexylmethyl)amino]ethanol, also known as BCAE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-[benzyl(cyclohexylmethyl)amino]ethanol has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and material science. In medicine, 2-[benzyl(cyclohexylmethyl)amino]ethanol has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
In pharmacology, 2-[benzyl(cyclohexylmethyl)amino]ethanol has been investigated as a potential drug candidate due to its ability to interact with various receptors in the central nervous system. It has also been studied for its potential use in drug delivery systems and as a molecular probe for imaging studies.
In material science, 2-[benzyl(cyclohexylmethyl)amino]ethanol has been investigated for its potential use as a surfactant, emulsifier, and stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[benzyl(cyclohexylmethyl)amino]ethanol is not fully understood. However, it is believed to interact with various receptors in the central nervous system, including the dopamine receptors, serotonin receptors, and adrenergic receptors. It may also inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[benzyl(cyclohexylmethyl)amino]ethanol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[benzyl(cyclohexylmethyl)amino]ethanol in lab experiments is its ability to interact with various receptors in the central nervous system, which makes it a potential drug candidate for various neurological disorders. However, one of the limitations of using 2-[benzyl(cyclohexylmethyl)amino]ethanol is its potential toxicity, which needs to be carefully evaluated in future studies.
Future Directions
There are several future directions for the study of 2-[benzyl(cyclohexylmethyl)amino]ethanol. One of the future directions is to investigate its potential use as a drug candidate for various neurological disorders. Another future direction is to study its potential use as a molecular probe for imaging studies. Additionally, future studies should focus on evaluating the toxicity of 2-[benzyl(cyclohexylmethyl)amino]ethanol and its potential side effects.
Synthesis Methods
The synthesis method of 2-[benzyl(cyclohexylmethyl)amino]ethanol involves the reaction of benzylamine, cyclohexylmethylamine, and ethylene oxide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
properties
IUPAC Name |
2-[benzyl(cyclohexylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1,3-4,7-8,16,18H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWUHDHJWWDPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(cyclohexylmethyl)amino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)



![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)
![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)
![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)

![1-chloro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5763766.png)
![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5763798.png)